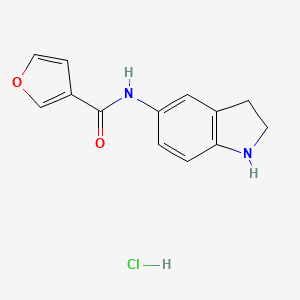
(2E,4E)-N-(piperidin-3-ylmethyl)hexa-2,4-dienamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E,4E)-N-(piperidin-3-ylmethyl)hexa-2,4-dienamide;hydrochloride, also known as JNJ-5207852, is a compound that has been extensively studied for its potential therapeutic applications in various diseases. It is a small molecule inhibitor of the transcription factor c-Jun N-terminal kinase (JNK) and has been shown to have anti-inflammatory, neuroprotective, and anti-cancer properties.
作用機序
(2E,4E)-N-(piperidin-3-ylmethyl)hexa-2,4-dienamide;hydrochloride is a selective inhibitor of the JNK signaling pathway, which is involved in various cellular processes, including inflammation, apoptosis, and cell proliferation. JNK is activated in response to various stress stimuli, including oxidative stress, inflammation, and DNA damage. Inhibition of JNK signaling by this compound has been shown to have anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects in various animal models of inflammation. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of NF-κB signaling. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of (2E,4E)-N-(piperidin-3-ylmethyl)hexa-2,4-dienamide;hydrochloride is its selectivity for JNK signaling, which allows for the study of the specific effects of JNK inhibition. Additionally, this compound has been shown to have good bioavailability and pharmacokinetic properties, making it a suitable candidate for in vivo studies. However, one limitation of this compound is its potential off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of (2E,4E)-N-(piperidin-3-ylmethyl)hexa-2,4-dienamide;hydrochloride. One potential application is in the treatment of neurodegenerative diseases, where JNK signaling has been implicated in the pathogenesis of these disorders. Additionally, this compound may have potential therapeutic applications in cancer, where JNK signaling has been shown to promote tumor growth and survival. Further studies are needed to fully understand the potential therapeutic applications of this compound and its mechanism of action.
合成法
The synthesis of (2E,4E)-N-(piperidin-3-ylmethyl)hexa-2,4-dienamide;hydrochloride involves the reaction of piperidine with 2,4-hexadienoyl chloride in the presence of a base, followed by hydrochloride salt formation. The compound has been synthesized using various methods, including solid-phase synthesis and solution-phase synthesis.
科学的研究の応用
(2E,4E)-N-(piperidin-3-ylmethyl)hexa-2,4-dienamide;hydrochloride has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative diseases, cancer, and inflammatory disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and stroke. Additionally, it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
特性
IUPAC Name |
(2E,4E)-N-(piperidin-3-ylmethyl)hexa-2,4-dienamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O.ClH/c1-2-3-4-7-12(15)14-10-11-6-5-8-13-9-11;/h2-4,7,11,13H,5-6,8-10H2,1H3,(H,14,15);1H/b3-2+,7-4+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKULNBPWPHSKV-HCWCRWRQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC(=O)NCC1CCCNC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/C(=O)NCC1CCCNC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(3-methyl-5-propyl-1,2-oxazol-4-yl)methanone](/img/structure/B7638937.png)
![2-cyclobutyl-N-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]pyrrolidine-1-carboxamide](/img/structure/B7638938.png)
![2-cyclobutyl-N-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-yl]pyrrolidine-1-carboxamide](/img/structure/B7638939.png)
![N-[1-(3-chlorophenyl)ethyl]-3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxamide](/img/structure/B7638951.png)

![1-[2-(Hydroxymethyl)cyclohexyl]-3-[1-(2-pyridin-2-ylethyl)pyrazol-3-yl]urea](/img/structure/B7638982.png)
![N-[1-(4-fluorophenyl)propan-2-yl]-1-piperidin-4-yltriazole-4-carboxamide;hydrochloride](/img/structure/B7638991.png)

![N-cyclopropyl-N-(1-cyclopropylethyl)-2-(4-oxothieno[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B7639002.png)
![N-[2-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7639013.png)
![4-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]benzonitrile](/img/structure/B7639016.png)
![N-(cyclohexylmethyl)-N-(pyridin-4-ylmethyl)-6-oxaspiro[2.5]octane-2-carboxamide](/img/structure/B7639027.png)
